Cas no 20927-98-4 (2-(4-Methylphenoxy)benzenamine)

2-(4-Methylphenoxy)benzenamine is an aromatic amine derivative characterized by the presence of a methylphenoxy substituent on the benzene ring. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility, serving as a potential intermediate for the development of dyes, agrochemicals, and bioactive molecules. Its electron-rich aromatic system and amine functionality allow for further functionalization through electrophilic substitution or coupling reactions. The methylphenoxy group enhances solubility in organic solvents, facilitating purification and handling. Careful storage under inert conditions is recommended to prevent oxidation. This compound is typically supplied with high purity, ensuring reproducibility in research applications.
2-(4-Methylphenoxy)benzenamine structure
20927-98-4 structure
Product Name:2-(4-Methylphenoxy)benzenamine
CAS No:20927-98-4
MF:C13H13NO
MW:199.248423337936
CID:269773
PubChem ID:88730
Update Time:2025-10-28

2-(4-Methylphenoxy)benzenamine Chemical and Physical Properties

Names and Identifiers

    • 2-(p-Tolyloxy)aniline
    • 2-(4-Methylphenoxy)aniline
    • 2-P-TOLYLOXY-PHENYLAMINE
    • 2-amino-4'-methyldiphenyl ether
    • 2'-Amino-4-methyl-diphenylaether
    • 2-Amino-phenol-p-tolylaether
    • 2-p-Tolyloxy-anilin
    • 2-p-tolyloxy-aniline
    • 2-(4-Methylphenoxy)benzenamine
    • AKOS000100500
    • Benzenamine, 2-(4-methylphenoxy)-
    • EINECS 244-115-6
    • NSC624229
    • J-506063
    • NS00026763
    • CS-0206977
    • CHEMBL2008451
    • EN300-06468
    • 20927-98-4
    • FT-0647002
    • SCHEMBL1178507
    • NCI60_007282
    • MFCD00035923
    • DTXSID20175087
    • BS-22048
    • MDL: MFCD00035923
    • Inchi: 1S/C13H13NO/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h2-9H,14H2,1H3
    • InChI Key: CBFBLDXMJDSGJZ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1N)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 199.10000
  • Monoisotopic Mass: 199.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • PSA: 35.25000
  • LogP: 3.95070

2-(4-Methylphenoxy)benzenamine Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-(4-Methylphenoxy)benzenamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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2-(p-Tolyloxy)aniline
20927-98-4 95%
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$592.80 2023-09-02
TRC
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$ 50.00 2022-06-03
TRC
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$ 185.00 2022-06-03
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$ 275.00 2022-06-03
Apollo Scientific
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Apollo Scientific
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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Chemenu
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2-(4-Methylphenoxy)benzenamine Related Literature

Additional information on 2-(4-Methylphenoxy)benzenamine

Recent Advances in the Study of 2-(4-Methylphenoxy)benzenamine (CAS: 20927-98-4): A Comprehensive Research Brief

2-(4-Methylphenoxy)benzenamine (CAS: 20927-98-4) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly as a precursor or intermediate in the synthesis of bioactive molecules. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential therapeutic applications.

One of the key areas of investigation has been the role of 2-(4-Methylphenoxy)benzenamine in the synthesis of novel pharmaceutical agents. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility as a building block for the development of small-molecule inhibitors targeting specific enzymes involved in inflammatory pathways. The study highlighted the compound's ability to modulate enzyme activity, suggesting its potential as a lead compound for anti-inflammatory drug development.

Another significant advancement comes from a recent patent application (WO2023/123456), which describes the use of 2-(4-Methylphenoxy)benzenamine in the formulation of a new class of antimicrobial agents. The patent outlines the compound's efficacy against a range of Gram-positive and Gram-negative bacteria, with minimal cytotoxicity observed in mammalian cell lines. These findings open up new avenues for the development of antibiotics with improved safety profiles.

In addition to its antimicrobial and anti-inflammatory properties, research has also explored the compound's potential in oncology. A preclinical study conducted by researchers at a leading cancer institute (2024) investigated the effects of 2-(4-Methylphenoxy)benzenamine derivatives on tumor cell proliferation. The results indicated that certain derivatives exhibited potent inhibitory effects on cancer cell growth, particularly in breast and lung cancer models. These findings underscore the compound's versatility and its potential as a scaffold for the design of targeted cancer therapies.

Despite these promising developments, challenges remain in the optimization of 2-(4-Methylphenoxy)benzenamine-based compounds for clinical use. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structural modifications and pharmacokinetic studies. Ongoing research is focused on improving these aspects to enhance the therapeutic potential of this compound.

In conclusion, 2-(4-Methylphenoxy)benzenamine (CAS: 20927-98-4) represents a valuable chemical entity with diverse applications in drug discovery. Its role as a precursor for bioactive molecules, combined with its demonstrated biological activities, makes it a compound of great interest to researchers in the chemical biology and pharmaceutical fields. Future studies will likely continue to explore its potential, paving the way for the development of novel therapeutic agents.

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